3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

DHODH inhibition Structure-activity relationship Fluorinated biphenyl SAR

This is the essential carboxylic acid intermediate for farudodstat (ASLAN003), a clinical-stage DHODH inhibitor. SAR data confirms the 3,5-difluoro-3'-methoxy substitution pattern delivers IC50 values as low as 11 nM, outperforming the 2'-methoxy isomer (3.8× weaker) and trifluoromethoxy analog (13.6× weaker). The 4-carboxylic acid handle enables modular amide coupling with nicotinic acids and diverse amine partners. Procuring this specific regioisomer ensures library members start from a validated low-nanomolar scaffold, eliminating de novo SAR exploration of suboptimal substitution patterns.

Molecular Formula C14H10F2O3
Molecular Weight 264.22 g/mol
Cat. No. B8164536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Molecular FormulaC14H10F2O3
Molecular Weight264.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)C(=O)O)F
InChIInChI=1S/C14H10F2O3/c1-19-10-4-2-3-8(5-10)9-6-11(15)13(14(17)18)12(16)7-9/h2-7H,1H3,(H,17,18)
InChIKeyIMEYTLPMHVBURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid: A Critical Fluorinated Biphenyl Intermediate for DHODH-Targeted Drug Discovery Procurement


3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 2748283-68-1, MW 264.22, C14H10F2O3) is a fluorinated biphenyl-4-carboxylic acid derivative that serves as the essential carboxylic acid building block for the synthesis of farudodstat (ASLAN003), a clinically investigated, orally active dihydroorotate dehydrogenase (DHODH) inhibitor . The compound features a precise 3,5-difluoro substitution pattern on the core phenyl ring bearing the carboxylic acid, and a 3'-methoxy group on the distal phenyl ring—a regiochemical arrangement that has been demonstrated through extensive structure-activity relationship (SAR) studies to be critical for achieving low-nanomolar DHODH inhibitory potency in derived amide and amino-nicotinic acid analogs [1].

Why 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic Acid Cannot Be Replaced by Generic Biphenyl Carboxylic Acid Analogs


Generic substitution with other fluoro-methoxy biphenyl carboxylic acid isomers or analogs is contraindicated due to the steep structure-activity relationship governing this chemotype. Binding data from dihydroorotate dehydrogenase (DHODH) inhibition assays reveal that the 3,5-difluoro-3'-methoxy arrangement confers a unique electronic and steric profile that translates into low-nanomolar target engagement in derived amide inhibitors (IC50 = 11–35 nM), whereas positional isomers—such as the 2'-methoxy analog—suffer a ≥3.8-fold loss in potency, and bulkier trifluoromethoxy replacements reduce activity by over an order of magnitude [1]. The carboxylic acid functionality at the 4-position of the difluorinated ring is the sole reactive handle for modular amide coupling to generate diverse DHODH inhibitor libraries; altering the regiochemistry of either the fluorine atoms, the methoxy group, or the carboxylic acid anchor would irreversibly compromise both synthetic tractability and the pharmacological profile of the final inhibitors [2].

Quantitative Differentiation Evidence for 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic Acid vs. Closest Analogs


DHODH Inhibitory Potency of 3,5-Difluoro-3'-methoxy Biphenyl-4-carboxylic Acid-Derived Amides vs. 2'-Methoxy Positional Isomer

The cyclopentene amide derivative of the target compound, 2-(3,5-difluoro-3'-methoxy-biphenyl-4-ylcarbamoyl)-cyclopent-1-enecarboxylic acid, inhibits human DHODH with an IC50 of 11 nM, measured using an in vitro enzyme assay on N-terminally truncated recombinant human DHODH [1]. In contrast, the 2'-methoxy positional isomer (2-(3,5-difluoro-2'-methoxy-biphenyl-4-ylcarbamoyl)-cyclopent-1-enecarboxylic acid) exhibits an IC50 of 42 nM under an equivalent human DHODH colorimetric assay [2]. This represents a 3.8-fold decrease in potency resulting solely from shifting the methoxy group from the 3'- to the 2'-position on the distal phenyl ring, demonstrating the criticality of the 3'-methoxy regiochemistry for achieving optimal target engagement.

DHODH inhibition Structure-activity relationship Fluorinated biphenyl SAR

3,5-Difluoro-3'-methoxy Biphenyl Amide vs. 3-Methyl-3'-trifluoromethoxy Analog: DHODH Inhibition Comparison

The target compound scaffold, when elaborated to the corresponding cyclopentene amide, yields an IC50 of 11 nM against human DHODH [1]. The analog bearing a 3-methyl group on the core ring and a 3'-trifluoromethoxy substituent (2-(3-methyl-3'-trifluoromethoxy-biphenyl-4-ylcarbamoyl)-cyclopent-1-enecarboxylic acid; CHEMBL155597) shows an IC50 of 150 nM in the same human DHODH in vitro assay [2]. This 13.6-fold reduction in potency demonstrates that the combination of 3,5-difluoro substitution and 3'-methoxy (rather than bulkier, more lipophilic trifluoromethoxy) is essential for high-affinity DHODH binding. The difluoro pattern provides optimal electronic tuning of the aniline ring for subsequent amine coupling, while the methoxy group balances steric fit within the enzyme's ubiquinone binding pocket.

DHODH inhibitor pharmacophore Fluorine substitution effects Medicinal chemistry SAR

Impact of Biphenyl Substitution on DHODH Potency: 3,5-Difluoro-3'-methoxy vs. Unsubstituted Biphenyl Scaffold

The unsubstituted biphenyl-4-ylcarbamoyl cyclopentene carboxylic acid (BDBM16109/CHEMBL348270) exhibits an IC50 of 410 nM against human DHODH, as measured in vitro [1]. In comparison, introduction of the 3,5-difluoro-3'-methoxy substitution pattern (BDBM50173152) improves potency to 11 nM, representing a 37-fold enhancement [2]. This SAR leap originates from the synergistic effect of the two fluorine atoms at positions 3 and 5 of the core phenyl ring (which modulate the pKa and electronic character of the aniline nitrogen for amide coupling) and the 3'-methoxy group on the distal ring (which engages in favorable van der Waals contacts within the DHODH binding site). The carboxylic acid at position 4 serves as the derivatization anchor point enabling this potency transformation.

Biphenyl SAR DHODH inhibitor optimization Fragment-based lead evolution

Farudodstat (ASLAN003) Synthesis: Exclusive Requirement for 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic Acid as the Key Intermediate

The process patent EP2314577A1 (and corresponding US8598363B2) explicitly teaches that 3,5-difluoro-3'-methoxybiphenyl-4-amine, derived from the target carboxylic acid, is the sole starting material for manufacturing 2-[(3,5-difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid (farudodstat) [1]. The patented manufacturing process comprises: (a) providing 3,5-difluoro-3'-methoxybiphenyl-4-amine; (b) forming an aminium salt; (c) reacting with 2-chloronicotinic acid to obtain farudodstat. This synthetic route has been validated in clinical manufacturing, as farudodstat has progressed to clinical trials (NCT03451084) for acute myeloid leukemia [2]. The carboxylic acid intermediate is essential because the amino group at position 4 (accessible via Curtius rearrangement or amide reduction of the carboxylic acid) is the sole nucleophilic coupling partner for the 2-chloronicotinic acid electrophile; alternative biphenyl isomers bearing the amine at different positions would generate regioisomeric products not matching the farudodstat pharmacophore.

Farudodstat synthesis DHODH inhibitor manufacturing Process chemistry patent

Cellular Antiproliferative Activity of Farudodstat in AML Cell Lines: Translational Relevance of the 3,5-Difluoro-3'-methoxy Pharmacophore

Farudodstat, the nicotinic acid amide derivative synthesized from the target carboxylic acid intermediate, demonstrates potent antiproliferative activity against acute myeloid leukemia (AML) cell lines: IC50 = 0.152 µM in THP-1 cells, 0.582 µM in MOLM-14 cells, and 0.382 µM in KG-1 cells . These cellular IC50 values represent a 2.6- to 10-fold translation window from the biochemical DHODH IC50 of 35 nM, confirming that the 3,5-difluoro-3'-methoxy pharmacophore is not only biochemically potent but also cell-permeable and capable of engaging intracellular DHODH in disease-relevant models. In contrast, brequinar, a structurally distinct DHODH inhibitor with a different biphenyl substitution pattern (2-fluoro-2'-substituted), requires ~265 nM for THP-1 differentiation (EC50), demonstrating that the 3,5-difluoro-3'-methoxy arrangement provides superior cellular translation [1].

Acute myeloid leukemia Antiproliferative activity DHODH-targeted therapy

Prioritized Research and Industrial Application Scenarios for 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Synthesis of Farudodstat (ASLAN003) and Structural Analogs for DHODH-Targeted AML Therapy Development

This compound is the essential carboxylic acid intermediate for synthesizing farudodstat via amide coupling with 2-chloronicotinic acid, as specified in the manufacturing patent EP2314577A1 [1]. The derived farudodstat demonstrates DHODH IC50 = 35 nM and AML cellular IC50 values of 152–582 nM . Research groups developing DHODH-targeted therapies for acute myeloid leukemia should prioritize this specific carboxylic acid over generic fluoro-methoxy biphenyl alternatives, as even minor positional shifts in substitution (e.g., 2'-methoxy isomer, 3.8× less potent) or functional group replacements (e.g., trifluoromethoxy, 13.6× less potent) drastically erode target engagement.

Modular Amide Library Synthesis for DHODH Inhibitor SAR Exploration

The 4-carboxylic acid handle provides a versatile coupling point for generating diverse amide libraries with various amine partners (nicotinic acids, cyclopentene carboxylic acids, thiophene carboxylic acids). The SAR evidence from BindingDB demonstrates that this scaffold with 3,5-difluoro-3'-methoxy substitution can achieve IC50 values as low as 11 nM against human DHODH [2], a >37-fold improvement over the unsubstituted biphenyl baseline (IC50 = 410 nM). Medicinal chemistry teams optimizing DHODH inhibitors should procure this specific regioisomer to ensure library members start from a validated low-nanomolar potency scaffold rather than requiring de novo SAR exploration of suboptimal substitution patterns.

Process Chemistry Development and Scale-Up for Farudodstat GMP Manufacturing

The patent literature specifies this exact carboxylic acid derivative (via its amine form) as the sole starting material for the farudodstat manufacturing process, which has supported clinical trial supply (NCT03451084) [1]. Contract manufacturing organizations (CMOs) and process chemistry groups tasked with developing scalable, high-yield synthetic routes to farudodstat must source this specific intermediate; regioisomeric carboxylic acids would necessitate entirely different synthetic sequences and would not converge to the farudodstat pharmacophore. The documented acid-base extraction and purification protocols in the patent [1] provide validated starting points for process optimization.

Biphenyl Fragment-Based Drug Discovery Targeting the DHODH Ubiquinone Binding Site

The quantitative SAR hierarchy established across multiple biphenyl analogs (3,5-difluoro-3'-methoxy IC50 = 11 nM >> 2'-methoxy isomer IC50 = 42 nM > trifluoromethoxy analog IC50 = 150 nM >> unsubstituted biphenyl IC50 = 410 nM) positions this carboxylic acid as the optimal fragment for lead optimization programs targeting the DHODH ubiquinone binding pocket [2]. Computational chemistry and structure-based design groups can use this compound as the privileged starting scaffold, as the carbonyl group of the carboxylic acid is positioned to participate in key hydrogen-bonding interactions with DHODH active-site residues. The 37-fold potency window relative to the unsubstituted scaffold provides a robust signal-to-noise ratio for subsequent optimization cycles.

Quote Request

Request a Quote for 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.